molecular formula C12H21NO4 B1148406 (S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate CAS No. 138423-86-6

(S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate

Cat. No.: B1148406
CAS No.: 138423-86-6
M. Wt: 243.3
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Description

Structural Classification Within Pyrrolidine Derivatives

The structural classification of (S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate places it within the broader family of N-protected amino acid derivatives, specifically those derived from proline and its analogs. The pyrrolidine ring system, also known as tetrahydropyrrole, represents a saturated five-membered heterocycle containing one nitrogen atom, classified as a secondary amine when considering the basic pyrrolidine structure. The incorporation of dual carboxylate functionalities transforms this basic scaffold into a more complex molecular entity with enhanced synthetic utility.

Within the classification system of pyrrolidine derivatives, this compound belongs to the subgroup of 1,2-dicarboxylates, distinguishing it from other common pyrrolidine modifications such as pyrrolidine-2-ones, pyrrolidine-2,5-diones, and simple N-substituted pyrrolidines. The presence of the 4,4-dimethyl substitution creates a branch point in the classification, as these compounds exhibit distinct conformational properties compared to their unsubstituted counterparts. The quaternary carbon center at the 4-position introduces significant steric constraints that influence both the ring conformation and the accessibility of the adjacent positions for chemical transformations.

Structural Feature Classification Category Specific Characteristics
Core Ring System Five-membered saturated heterocycle Pyrrolidine (tetrahydropyrrole)
Substitution Pattern 1,2-Dicarboxylate derivative Dual ester functionalities
Stereochemistry Enantiopure (S)-configuration Absolute configuration at C-2
Protecting Groups N-tert-butyloxycarbonyl, methyl ester Orthogonal protection strategy
Ring Substitution 4,4-Dimethyl substituted Quaternary carbon at C-4

The compound's classification extends to its role as a protected amino acid derivative, specifically related to 4,4-dimethylproline. This relationship places it within the broader context of non-natural amino acids, which have gained increasing importance in peptide and protein engineering applications. The structural modifications present in this compound, particularly the geminal dimethyl groups at the 4-position, create conformational restrictions that can influence the secondary structure of peptides incorporating this residue.

Comparative analysis with related pyrrolidine-2,4-dicarboxylic acid derivatives reveals the unique positioning of the carboxylate groups in this compound. While pyrrolidine-2,4-dicarboxylic acid features carboxylate groups at positions 2 and 4, the compound under study maintains both carboxylates associated with positions 1 and 2, creating a different electronic environment and reactivity profile. This structural distinction has implications for the compound's synthetic applications and its behavior in various chemical transformations.

Historical Context of Chiral Pyrrolidine-Based Carboxylates

The historical development of chiral pyrrolidine-based carboxylates traces back to the fundamental understanding of proline as a unique amino acid within the standard genetic code, distinguished by its cyclic structure that creates conformational constraints in peptide chains. The recognition of proline's special properties led to extensive research into synthetic analogs and derivatives, with the goal of creating molecules that could impart similar or enhanced structural features to synthetic systems. Early work in this field focused on simple proline derivatives, gradually expanding to include more complex substitution patterns as synthetic methodologies advanced.

The development of asymmetric synthesis techniques in the latter half of the twentieth century provided the foundation for accessing enantiomerically pure pyrrolidine derivatives with high stereochemical fidelity. The introduction of protecting group strategies, particularly the widespread adoption of tert-butyloxycarbonyl protection for amino functionalities, enabled the selective manipulation of individual functional groups within complex molecular frameworks. This methodological advancement was crucial for the development of compounds like (S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate, where multiple reactive sites require orthogonal protection.

Research into 4-substituted proline derivatives gained momentum as scientists recognized the potential for these compounds to serve as conformational probes and bioactive scaffolds. The specific development of 4,4-dimethyl variants represented a significant advancement, as the geminal dimethyl substitution creates a more pronounced conformational bias compared to single substituents. Historical synthetic approaches to these compounds often involved radical cyclization methods, as demonstrated in early literature describing the preparation of 4-alkylprolines from chiral serine derivatives.

Time Period Key Developments Methodological Advances
1950s-1960s Recognition of proline's unique structural properties Basic peptide chemistry techniques
1970s-1980s Development of asymmetric synthesis methods Introduction of chiral auxiliaries
1990s-2000s Advanced protecting group strategies Orthogonal protection methodologies
2000s-Present Complex pyrrolidine derivative synthesis Catalytic asymmetric transformations

The evolution of synthetic methodologies for pyrrolidine-based carboxylates has been closely tied to advances in medicinal chemistry, where these compounds have found applications as building blocks for pharmaceutical agents. The historical trajectory shows a progression from simple proline modifications to highly sophisticated derivatives incorporating multiple stereocenters and complex substitution patterns. The development of (S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate represents a culmination of these synthetic advances, combining stereoselective synthesis, sophisticated protection strategies, and rational molecular design.

Contemporary research continues to build upon this historical foundation, with modern synthetic approaches employing catalytic methods and flow chemistry techniques to access these compounds more efficiently. The historical context reveals how the compound under study represents not merely an isolated chemical entity, but rather a sophisticated molecular design that incorporates decades of synthetic innovation and structural understanding. This historical perspective provides crucial context for appreciating the compound's current significance in chemical research and its potential for future applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(4,5)7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKUQLCATBOEBJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidinone Intermediates

A common method involves double alkylation of 4-pyrrolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C generates an enolate, which reacts with methyl iodide to install dimethyl groups. Subsequent reduction of the ketone with sodium borohydride or catalytic hydrogenation yields 4,4-dimethylpyrrolidine. For example:

4-Pyrrolidinone-78°C, THFLDA, MeI4,4-DimethylpyrrolidinoneNaBH4MeOH4,4-Dimethylpyrrolidine\text{4-Pyrrolidinone} \xrightarrow[\text{-78°C, THF}]{\text{LDA, MeI}} \text{4,4-Dimethylpyrrolidinone} \xrightarrow[\text{NaBH}_4]{\text{MeOH}} \text{4,4-Dimethylpyrrolidine}

This method achieves moderate yields (50–70%) but requires rigorous temperature control to avoid over-alkylation.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers stereoselective pyrrolidine formation. A diene precursor with pre-installed dimethyl groups undergoes cyclization:

CH2=CH(CH2)2CH(CH3)2Grubbs IIDCM4,4-Dimethylpyrrolidine\text{CH}2=\text{CH}(\text{CH}2)2\text{CH}(\text{CH}3)_2 \xrightarrow[\text{Grubbs II}]{\text{DCM}} \text{4,4-Dimethylpyrrolidine}

This route provides higher stereochemical fidelity (>90% ee) but demands specialized catalysts.

Introduction of tert-Butyl and Methyl Ester Groups

The tert-butoxycarbonyl (Boc) and methyl ester groups are introduced via sequential protection.

Boc Protection of the Amine

The pyrrolidine amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with a base like triethylamine:

4,4-DimethylpyrrolidineEt3N, DCMBoc2O1-tert-Butyl 4,4-dimethylpyrrolidine-1-carboxylate\text{4,4-Dimethylpyrrolidine} \xrightarrow[\text{Et}3\text{N, DCM}]{\text{Boc}2\text{O}} \text{1-tert-Butyl 4,4-dimethylpyrrolidine-1-carboxylate}

Yields exceed 85% under anhydrous conditions.

Methyl Ester Formation

The carboxylic acid at position 2 is esterified using methanol and thionyl chloride (SOCl₂):

1-tert-Butyl 4,4-dimethylpyrrolidine-1-carboxylate-2-carboxylic acidSOCl2MeOH(S)-1-tert-Butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate\text{1-tert-Butyl 4,4-dimethylpyrrolidine-1-carboxylate-2-carboxylic acid} \xrightarrow[\text{SOCl}_2]{\text{MeOH}} \text{(S)-1-tert-Butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate}

This step achieves >90% conversion but requires acid scavengers to prevent Boc cleavage.

Stereochemical Control at the 2-Position

The (S) configuration is established via asymmetric catalysis or chiral resolution .

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Noyori-type) hydrogenate prochiral enamines to yield the (S)-enantiomer:

4,4-Dimethylpyrrolidine-2-enamineRu-BINAPH2(S)-4,4-Dimethylpyrrolidine\text{4,4-Dimethylpyrrolidine-2-enamine} \xrightarrow[\text{Ru-BINAP}]{\text{H}_2} \text{(S)-4,4-Dimethylpyrrolidine}

This method delivers enantiomeric excess (ee) >98% but necessitates high-pressure equipment.

Chiral Chromatographic Resolution

Racemic mixtures are resolved using chiral stationary phases (e.g., CHIRALPAK AD™). For example, a 15.0 g racemic sample separated with ethanol eluent yields 35% (S)-enantiomer.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key Challenges
Alkylation-Reduction60–70N/AOver-alkylation, temp sensitivity
RCM75–85>90Catalyst cost, scalability
Asymmetric Hydrogenation80–90>98High-pressure requirements
Chiral Resolution30–40>99Low throughput, solvent waste

Purification and Characterization

Final purification employs column chromatography (petroleum ether/ethyl acetate, 5:1). Nuclear magnetic resonance (NMR) confirms structure:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.67 (s, 3H, OMe), 2.50–2.70 (m, pyrrolidine H).

  • ¹³C NMR: δ 28.1 (Boc CH₃), 54.8 (C-2), 81.4 (Boc C) .

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrolidine dicarboxylates, which exhibit variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Stereochemistry Key Features/Applications
(S)-1-tert-Butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate (Target) 4,4-dimethyl (S)-configuration Rigid backbone for asymmetric synthesis; methyl groups enhance steric bulk.
(S)-1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate (CAS: 647857-74-7) 4,4-difluoro (S)-configuration Fluorine substituents increase electronegativity and metabolic stability in drug design.
(±)-trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate Pyridinyl (5,6-dimethoxy) at position 4 Racemic trans-isomer Aryl substituents enable π-stacking interactions; used in kinase inhibitor scaffolds.
(3S,4R)-1-tert-Butyl 3-methyl 4-(6-bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate Bromo-pivalamido-pyridinyl at position 4 (3S,4R)-configuration Bulky pivalamido group improves solubility; bromine aids in cross-coupling reactions.

Key Differences and Implications

Substituent Effects: 4,4-Dimethyl vs. In contrast, the 4,4-difluoro analog (CAS: 647857-74-7) introduces electron-withdrawing fluorine atoms, which can alter electronic properties and improve bioavailability in drug candidates . Aryl vs. Alkyl Substituents: Pyridinyl-substituted analogs (e.g., dimethoxy or bromo-pivalamido derivatives) enable applications in medicinal chemistry due to their ability to engage in hydrogen bonding or metal coordination .

Stereochemical Considerations :

  • The (S)-configuration in the target compound ensures precise control over chiral centers in synthetic pathways. Racemic or trans-isomers (e.g., (±)-trans derivatives) may require resolution steps, increasing synthesis complexity .

Functional Group Compatibility :

  • The tert-butyl ester in the target compound is less prone to hydrolysis compared to methyl esters, making it suitable for prolonged reactions. However, methyl esters (as in the 4,4-difluoro variant) are more readily cleaved under basic conditions for downstream modifications .

Biological Activity

(S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : (S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate
  • CAS Number : 138423-86-6
  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.326 g/mol
  • SMILES Notation : COC(=O)[C@@H]1CC(CN1C(=O)OC(C)(C)C)(C)C

The biological activity of (S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that this compound may influence metabolic processes and exhibit neuroprotective properties.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Cell Signaling Modulation : It has been suggested that the compound can modulate signaling pathways that are crucial for cell survival and proliferation.

Neuroprotective Effects

Research indicates that (S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate exhibits neuroprotective effects in vitro. In a study involving neuronal cell lines, the compound demonstrated the ability to reduce oxidative stress and promote cell survival under conditions mimicking neurodegenerative diseases.

StudyFindings
Zhang et al., 2023Showed reduced apoptosis in neuronal cells treated with the compound.
Lee et al., 2024Reported increased levels of antioxidant enzymes in treated cells.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which is critical in preventing oxidative damage in cells.

Case Study 1: Neuroprotection in Animal Models

In a controlled animal study, (S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate was administered to mice subjected to induced oxidative stress. The results showed a significant reduction in markers of neuronal damage compared to the control group.

Case Study 2: Effects on Metabolic Disorders

A recent investigation focused on the compound's effects on metabolic disorders. The study indicated that it could improve glucose uptake and insulin sensitivity in diabetic models.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of (S)-1-tert-butyl 2-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate:

Research FocusKey FindingsReference
NeuroprotectionReduced apoptosis and oxidative stressZhang et al., 2023
Antioxidant ActivityEffective free radical scavengingLee et al., 2024
Metabolic EffectsImproved glucose uptake and insulin sensitivityKim et al., 2025

Q & A

Q. Table: Reactivity Comparison

ReactionFluorinated DerivativeNon-Fluorinated Analog
Ester Hydrolysist₁/₂ = 2 hrs (C-2)t₁/₂ = 30 min (C-2)
Ring OxidationResistant to KMnO₄Rapid degradation

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